N-(4-Chlorophenyl)-4-methylbenzenesulfonamide
Overview
Description
“Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” is a chemical compound with the molecular formula C12H10ClNO2S . It is also known by other names such as N-(4-Chlorophenyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” consists of a benzene ring attached to a sulfonamide group, which is further attached to a 4-chlorophenyl group . The molecules of the substance form chains with adjacent molecules by means of hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” are as follows :
Scientific Research Applications
Gastroprotective Properties
Ebrotidine, a compound closely related to benzenesulfonamide derivatives, exhibits significant gastroprotective effects. Unlike traditional H2-receptor antagonists, ebrotidine acts by enhancing the protective qualities of gastric mucus, thus offering a potential therapeutic approach for ulcer disease. Its unique action includes promoting mucosal repair and maintaining mucosal integrity through various mechanisms, such as enhancing the synthesis of sulfo- and sialomucins, phospholipids, and promoting mucin macromolecular assembly. This makes ebrotidine a promising drug for treating ulcer-related conditions (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Degradation and Toxicity
The review on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum sheds light on environmental concerns associated with organosulfur compounds, which include derivatives of benzenesulfonamide. These compounds, due to their persistence, pose risks to ecosystems and require effective biodegradation strategies to mitigate their impact. The identification of biodegradation pathways and metabolites is crucial for understanding and managing the environmental fate of these compounds (Kropp & Fedorak, 1998).
QSARs of Carbonic Anhydrase Inhibitors
Quantitative structure-activity relationships (QSARs) of carbonic anhydrase inhibitors, which include benzenesulfonamide derivatives, indicate the significance of electronic properties of the sulfonamide group in determining inhibition potency. This review presents a schematic model to understand the interaction between sulfonamides and carbonic anhydrase, highlighting the importance of electronic characteristics and substituents on the sulfonamide molecules for their activity. This information is valuable for the design and development of new inhibitors with improved efficacy (Gupta, 2003).
Antimicrobial Properties
The review on monoterpenes as antimicrobial agents, focusing on p-Cymene, mentions the biological activities associated with compounds that can be structurally related to benzenesulfonamides. Such compounds exhibit a range of biological activities including antimicrobial effects, highlighting their potential for addressing communicable diseases and their role in human healthcare and biomedical applications. This underscores the importance of exploring the antimicrobial properties of benzenesulfonamide derivatives for potential therapeutic applications (Marchese et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin , have been found to act against Botrytis cinerea and Alternaria alternata .
Mode of Action
Compounds with similar structures, such as pyraclostrobin , are known to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of important cellular biochemical processes results in the cessation of fungal growth .
Biochemical Pathways
Compounds with similar structures, such as pyraclostrobin , are known to disrupt mitochondrial respiration, which is a crucial biochemical pathway for energy production in cells .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as pyraclostrobin , have been found to be absorbed about 50% after oral administration to rats, with the majority of the dose being eliminated in the feces .
Result of Action
Compounds with similar structures, such as pyraclostrobin , are known to cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of fungal growth .
Action Environment
It’s worth noting that compounds with similar structures, such as pyraclostrobin , are known to have low acute toxicity when administered orally or dermally, and moderate toxicity when administered by inhalation .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPAQNXFOIXWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062693 | |
Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2903-34-6 | |
Record name | N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2903-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulfonanilide, 4'-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74681 | |
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Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(p-chlorophenyl)-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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